molecular formula C15H21NO B13975573 1-(Phenylmethyl)-4-piperidinepropanal CAS No. 120014-31-5

1-(Phenylmethyl)-4-piperidinepropanal

Katalognummer: B13975573
CAS-Nummer: 120014-31-5
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: UQBIONUYOIPRBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phenylmethyl)-4-piperidinepropanal is an organic compound that features a piperidine ring substituted with a phenylmethyl group and a propanal group

Vorbereitungsmethoden

The synthesis of 1-(Phenylmethyl)-4-piperidinepropanal typically involves the reaction of piperidine with benzyl chloride to form 1-(Phenylmethyl)piperidine. This intermediate is then subjected to a formylation reaction to introduce the propanal group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

1-(Phenylmethyl)-4-piperidinepropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1-(Phenylmethyl)-4-piperidinepropanal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Phenylmethyl)-4-piperidinepropanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially offering therapeutic benefits for neurological conditions .

Vergleich Mit ähnlichen Verbindungen

1-(Phenylmethyl)-4-piperidinepropanal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine ring, phenylmethyl group, and propanal group, which together confer distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

120014-31-5

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

3-(1-benzylpiperidin-4-yl)propanal

InChI

InChI=1S/C15H21NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2

InChI-Schlüssel

UQBIONUYOIPRBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CCC=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.